![molecular formula C13H13N3O B7527370 N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptors are G protein-coupled receptors that are activated by uridine diphosphate (UDP) and play a crucial role in inflammation, immune response, and cell proliferation. MRS2578 has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide is a selective antagonist of the P2Y6 receptor. P2Y6 receptors are activated by UDP, which is released by injured or inflamed cells. Activation of P2Y6 receptors leads to the activation of various intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which play a crucial role in inflammation, immune response, and cell proliferation. By blocking the activation of P2Y6 receptors, N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide inhibits these signaling pathways and reduces inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide has been shown to have anti-inflammatory effects in animal models of arthritis, asthma, and colitis. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide has been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages and monocytes.
Advantages and Limitations for Lab Experiments
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide is a selective antagonist of the P2Y6 receptor, which makes it a valuable tool for studying the role of P2Y6 receptors in various biological processes. However, its selectivity for P2Y6 receptors may limit its use in experiments where other P2Y receptors are involved.
Future Directions
Further research is needed to fully understand the potential therapeutic applications of N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide. Studies are needed to investigate the effects of N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide in other disease models, such as cancer and autoimmune diseases. In addition, the development of more selective and potent P2Y6 receptor antagonists may lead to the development of novel therapies for various diseases.
Synthesis Methods
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide can be synthesized using a three-step process. The first step involves the synthesis of 6-methylpyridin-3-amine, which is then reacted with 2-bromo-3-pyridinecarboxaldehyde to form N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carbaldehyde. The final step involves the reduction of the aldehyde group to form N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide.
Scientific Research Applications
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis, asthma, and colitis. N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
properties
IUPAC Name |
N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-5-6-11(8-15-10)9-16-13(17)12-4-2-3-7-14-12/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALVFGYOVLWGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

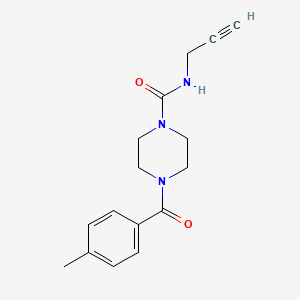
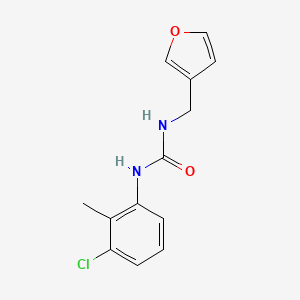
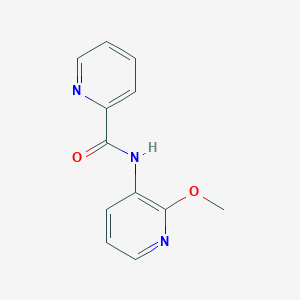
![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)
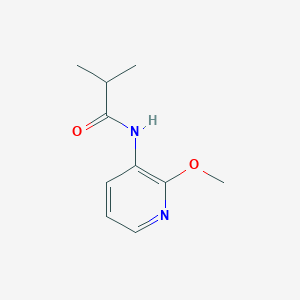

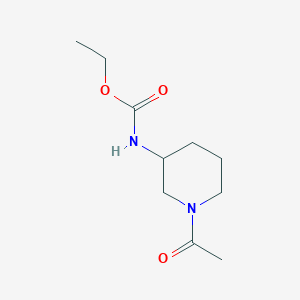
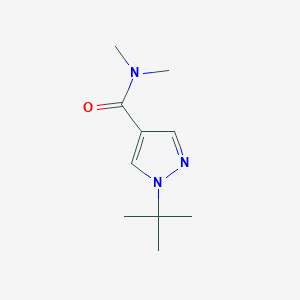
![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)
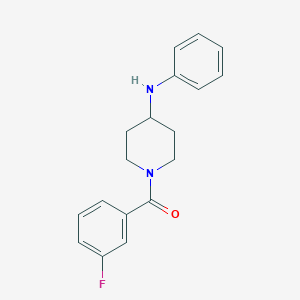
![3-[(4-Chlorophenyl)sulfanylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7527374.png)
![N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527381.png)
![2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527383.png)
![2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)